2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid
Overview
Description
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
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Biological Activity
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 1353957-84-2
The compound exhibits various biological activities, primarily attributed to its structural components. The thiazole ring is known for its role in enzyme inhibition and modulation of biochemical pathways. Specifically, derivatives of thiazole have shown promising results in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
1. Xanthine Oxidase Inhibition
Research has indicated that thiazole derivatives can inhibit xanthine oxidase, which plays a crucial role in purine metabolism and the production of reactive oxygen species (ROS). A study highlighted that certain derivatives demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating moderate inhibitory activity compared to standard drugs like febuxostat .
Compound | IC50 (μM) | Activity Type |
---|---|---|
5k | 3.6 | Xanthine Oxidase Inhibition |
5j | 8.1 | Xanthine Oxidase Inhibition |
5l | 9.9 | Xanthine Oxidase Inhibition |
2. Antioxidant Activity
In addition to enzyme inhibition, compounds similar to this compound have been studied for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .
Case Study 1: Antioxidant and Antimicrobial Properties
A study on related thiazole compounds demonstrated their ability to exhibit both antioxidant and antimicrobial activities. The findings suggested that these compounds could serve as potential therapeutic agents against oxidative stress-related diseases and infections .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications in the thiazole ring and the pyrrolidine moiety significantly affect biological activity. The presence of electron-withdrawing groups enhanced xanthine oxidase inhibition, while variations in the alkyl chain influenced antioxidant capacity .
Research Findings
Recent research has focused on elucidating the binding affinity of these compounds with target enzymes through molecular docking studies. For instance, binding affinities were assessed using PDB ID-1N5X for xanthine oxidase, revealing critical interactions that enhance inhibitory effects .
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-8-10(12(17)18)21-11(15-8)9-5-6-16(7-9)13(19)20-14(2,3)4/h9H,5-7H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWMQFPOTOHROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126615 | |
Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211585-95-3 | |
Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211585-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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